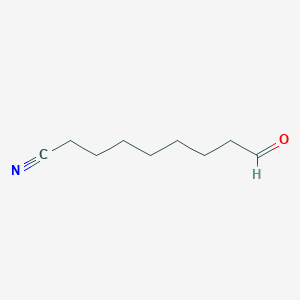
9-Oxononanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Oxononanenitrile is an organic compound with the molecular formula C9H15NO. It contains a nitrile group (-CN) and an aldehyde group (-CHO), making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Oxononanenitrile typically involves the oxidation of nonanenitrile. One common method is the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions to introduce the oxo group at the 9th position of the nonanenitrile chain .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 9-Oxononanenitrile undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Acid chlorides or anhydrides in the presence of a base.
Major Products Formed:
Oxidation: 9-Oxononanoic acid.
Reduction: 9-Aminononanenitrile.
Substitution: Various amides and esters depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
9-Oxononanenitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions involving nitriles and aldehydes.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 9-Oxononanenitrile involves its interaction with various molecular targets. The nitrile group can act as an electrophile, participating in nucleophilic addition reactions. The aldehyde group can undergo oxidation-reduction reactions, influencing cellular redox states. These interactions can modulate biochemical pathways, making this compound a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
4,4-Dimethyl-3-oxopentanenitrile: Contains both nitrile and ketone functional groups, used in organic synthesis.
Pentanenitrile: A simpler nitrile compound, used in various chemical reactions.
Uniqueness of 9-Oxononanenitrile: this compound is unique due to the presence of both an aldehyde and a nitrile group in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler nitriles or aldehydes. Its ability to undergo oxidation, reduction, and substitution reactions makes it a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
28274-37-5 |
|---|---|
Molekularformel |
C9H15NO |
Molekulargewicht |
153.22 g/mol |
IUPAC-Name |
9-oxononanenitrile |
InChI |
InChI=1S/C9H15NO/c10-8-6-4-2-1-3-5-7-9-11/h9H,1-7H2 |
InChI-Schlüssel |
JEBTUUQOZCJYKQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCC=O)CCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















